molecular formula C16H15F2NO B5701825 N-(3,4-difluorophenyl)-4-isopropylbenzamide

N-(3,4-difluorophenyl)-4-isopropylbenzamide

Cat. No. B5701825
M. Wt: 275.29 g/mol
InChI Key: SGSRGPBTNFCLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-isopropylbenzamide, also known as DFB, is a chemical compound that has received attention in the scientific community due to its potential applications in research. DFB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. In

Mechanism of Action

N-(3,4-difluorophenyl)-4-isopropylbenzamide acts as a competitive antagonist of TRPV1 channels by binding to the channel pore and preventing the influx of calcium ions. Calcium influx is necessary for the activation of TRPV1 channels, and blocking this influx reduces the activity of the channel. N-(3,4-difluorophenyl)-4-isopropylbenzamide has been shown to be selective for TRPV1 channels, with little to no effect on other ion channels.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-4-isopropylbenzamide has been shown to reduce pain and inflammation in various animal models of disease. For example, N-(3,4-difluorophenyl)-4-isopropylbenzamide has been shown to reduce pain in models of neuropathic pain, inflammatory pain, and cancer pain. N-(3,4-difluorophenyl)-4-isopropylbenzamide has also been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3,4-difluorophenyl)-4-isopropylbenzamide has been shown to reduce hyperalgesia, which is an increased sensitivity to pain.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-4-isopropylbenzamide has several advantages for use in lab experiments. It is a selective antagonist of TRPV1 channels, which allows for the investigation of the role of these channels in pain and inflammation. N-(3,4-difluorophenyl)-4-isopropylbenzamide has also been shown to have a high degree of potency, with an IC50 value of approximately 20 nM. However, there are some limitations to the use of N-(3,4-difluorophenyl)-4-isopropylbenzamide in lab experiments. N-(3,4-difluorophenyl)-4-isopropylbenzamide has a relatively short half-life, which requires frequent administration in animal models. Additionally, N-(3,4-difluorophenyl)-4-isopropylbenzamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(3,4-difluorophenyl)-4-isopropylbenzamide in scientific research. One area of interest is the investigation of the role of TRPV1 channels in chronic pain conditions, such as fibromyalgia and chronic back pain. N-(3,4-difluorophenyl)-4-isopropylbenzamide may also have potential applications in the treatment of inflammatory diseases, such as asthma and multiple sclerosis. Additionally, there is interest in developing more potent and selective TRPV1 antagonists based on the structure of N-(3,4-difluorophenyl)-4-isopropylbenzamide. These compounds may have improved pharmacokinetic properties and could be used in the development of new pain and inflammation therapies.
Conclusion
N-(3,4-difluorophenyl)-4-isopropylbenzamide is a chemical compound that has received attention in the scientific community due to its potential applications in research. It is a selective antagonist of TRPV1 channels, which are involved in pain sensation and inflammation. N-(3,4-difluorophenyl)-4-isopropylbenzamide has been shown to reduce pain and inflammation in various animal models of disease and has several advantages for use in lab experiments. There are several future directions for the use of N-(3,4-difluorophenyl)-4-isopropylbenzamide in scientific research, including the investigation of chronic pain conditions and the development of more potent and selective TRPV1 antagonists.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-4-isopropylbenzamide involves the reaction of 3,4-difluoroaniline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain N-(3,4-difluorophenyl)-4-isopropylbenzamide with a high degree of purity.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-isopropylbenzamide has been used in various scientific studies to investigate the role of TRPV1 channels in pain and inflammation. TRPV1 channels are expressed in sensory neurons and are activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 channels leads to the release of neuropeptides and cytokines, which contribute to pain and inflammation. N-(3,4-difluorophenyl)-4-isopropylbenzamide has been shown to block the activation of TRPV1 channels, thereby reducing pain and inflammation.

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-13-7-8-14(17)15(18)9-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSRGPBTNFCLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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